3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-15-9-11-17(12-10-15)29(27,28)14-13-20(26)23-21-18-7-4-8-19(18)24-25(21)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOOBQQGNWYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Cyclization: The pyrazole ring is then fused with a cyclopentane ring through a cyclization reaction, often using a base such as potassium carbonate.
Sulfonylation: The chlorobenzenesulfonyl group is introduced via a sulfonylation reaction, typically using chlorobenzenesulfonyl chloride and a base like triethylamine.
Amidation: Finally, the propanamide moiety is attached through an amidation reaction, using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl chloride group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing a sulfonamide moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide have demonstrated efficacy against various Gram-positive bacteria and fungi such as Candida albicans . The presence of the 4-chlorobenzenesulfonyl group enhances antimicrobial potency by improving solubility and bioavailability.
Anti-inflammatory Properties
Compounds with similar structural frameworks have been investigated for their anti-inflammatory effects. The sulfonamide group is known to interfere with inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structure to our target compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
- In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with bacterial enzymes. Molecular docking studies suggest that it binds effectively to targets involved in bacterial cell wall synthesis, indicating a mechanism of action consistent with known sulfonamides .
Potential Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Antibiotic Development : Its antimicrobial properties suggest potential as a lead compound for new antibiotics.
- Anti-inflammatory Drugs : Given its anti-inflammatory activity, it may be developed into drugs targeting autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Compound 25 () : Contains a pyridinesulfonamide linked to a trimethylpyrazole. Unlike the target compound’s fused cyclopenta[c]pyrazole, this structure uses a pyridine ring, which reduces conformational rigidity. The absence of a fused bicyclic system may lower binding affinity in enzyme inhibition .
- Example 53 (): Features a pyrazolo[3,4-d]pyrimidine core with fluorinated aromatic substituents.
Sulfonamide/Propanamide Functionality
- 3-Chloro-N-(4-sulfamoylphenyl)propanamide () : Shares the propanamide chain but replaces the cyclopenta[c]pyrazole with a thiadiazole-substituted phenyl group. The thiadiazole may enhance metabolic stability but reduce steric bulk compared to the fused bicyclic system .
- 2-[(5-Butyl-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide () : Uses a triazole-sulfanyl group instead of benzenesulfonyl. The triazole’s smaller size and sulfur atom could alter electronic properties and binding kinetics .
Aromatic Substituents
- Compound 4 () : Incorporates dichlorophenyl and fluorophenyl groups. Fluorine substituents typically increase lipophilicity and bioavailability, contrasting with the target’s 4-chlorobenzenesulfonyl group, which may prioritize steric effects over electronic .
Physicochemical and Spectroscopic Comparisons
The target compound’s fused cyclopenta[c]pyrazole likely induces distinct NMR shifts (e.g., deshielded protons near the sulfonyl group) compared to pyridine or pyrimidine analogs .
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps starting from commercially available precursors. The key steps include:
- Formation of the sulfonamide : The reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine to form the sulfonamide linkage.
- Cyclization : The cyclopenta[c]pyrazole moiety is introduced through cyclization reactions involving phenyl derivatives and appropriate catalysts.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Antimicrobial Activity
Research indicates that compounds containing the 4-chlorobenzenesulfonyl group exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various Gram-positive bacteria and fungi such as Candida albicans . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Active |
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against the MCF-7 breast cancer cell line and showed promising results in inhibiting cell proliferation . The cytotoxic mechanism may involve apoptosis induction through mitochondrial pathways.
Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression and inflammation, such as COX-2 and LOX-15. These interactions are facilitated by hydrogen bonding and hydrophobic interactions with the active sites of these enzymes . Such binding could inhibit their activity, contributing to the compound's anti-inflammatory and anticancer effects.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to our compound. It was found that modifications in the aromatic rings significantly affected activity levels against different microorganisms .
- Cytotoxicity Assessment : Another study focused on a series of pyrazole derivatives where structural modifications led to varying degrees of cytotoxicity against MCF-7 cells. This highlights the importance of structural features in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
